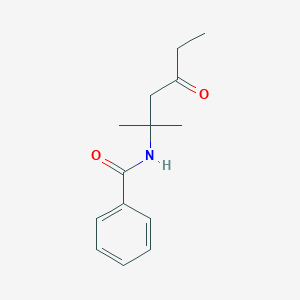![molecular formula C9H12ClHgN B14434837 Chloro{2-[(dimethylamino)methyl]phenyl}mercury CAS No. 79411-76-0](/img/structure/B14434837.png)
Chloro{2-[(dimethylamino)methyl]phenyl}mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro{2-[(dimethylamino)methyl]phenyl}mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated phenyl ring with a dimethylamino methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{2-[(dimethylamino)methyl]phenyl}mercury typically involves the reaction of 2-[(dimethylamino)methyl]phenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, stringent purification steps are necessary to ensure the removal of any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Chloro{2-[(dimethylamino)methyl]phenyl}mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) species.
Reduction: Reduction reactions can convert the mercury(II) center back to mercury(I) or elemental mercury.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while substitution with a Grignard reagent could produce a new organomercury compound with a different substituent.
Scientific Research Applications
Chloro{2-[(dimethylamino)methyl]phenyl}mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies of mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer agents, is ongoing.
Industry: It is employed in the development of materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which Chloro{2-[(dimethylamino)methyl]phenyl}mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Methylmercury chloride: Another organomercury compound with a simpler structure.
Phenylmercury acetate: Contains a phenyl group bonded to mercury, similar to Chloro{2-[(dimethylamino)methyl]phenyl}mercury.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups bonded to mercury.
Uniqueness
This compound is unique due to the presence of the dimethylamino methyl substituent, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from simpler organomercury compounds and may confer specific properties useful in research and industrial applications.
Properties
CAS No. |
79411-76-0 |
|---|---|
Molecular Formula |
C9H12ClHgN |
Molecular Weight |
370.24 g/mol |
IUPAC Name |
chloro-[2-[(dimethylamino)methyl]phenyl]mercury |
InChI |
InChI=1S/C9H12N.ClH.Hg/c1-10(2)8-9-6-4-3-5-7-9;;/h3-6H,8H2,1-2H3;1H;/q;;+1/p-1 |
InChI Key |
ZREJDIDDFFQROL-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


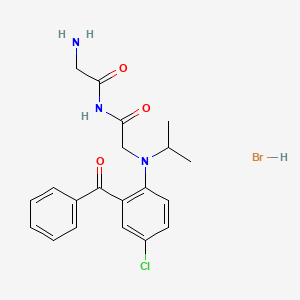
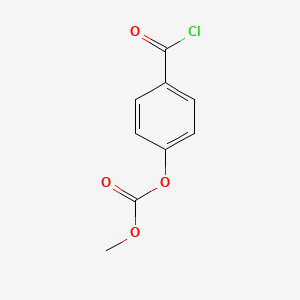


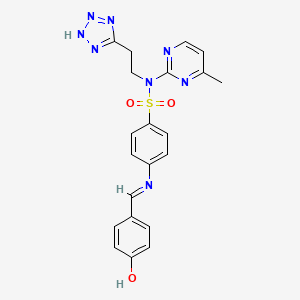
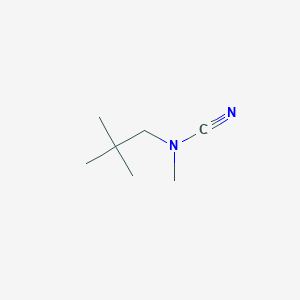
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
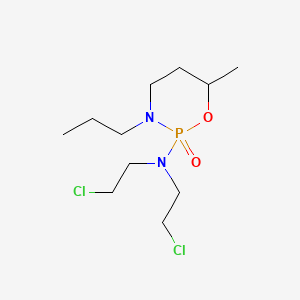
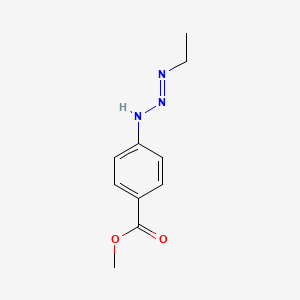

![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
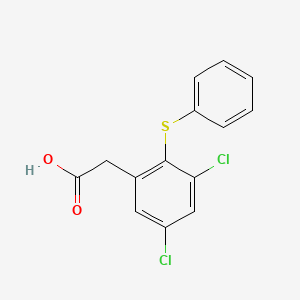
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)
